molecular formula C19H20N2O4S B2937259 (E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide CAS No. 1251711-33-7

(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide

Cat. No.: B2937259
CAS No.: 1251711-33-7
M. Wt: 372.44
InChI Key: CRFGJFHSWHAAEB-ACCUITESSA-N
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Description

(E)-N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by a unique combination of functional groups:

  • Sulfonamide core: Acts as a hydrogen bond donor (N–H) and acceptor (S=O), critical for molecular recognition and intermolecular interactions.
  • 4-Methoxy group: Enhances electron-donating properties and influences solubility.
  • 3-(2-Oxopyrrolidin-1-yl) substituent: Introduces a lactam ring, contributing to conformational rigidity and hydrogen bonding via the carbonyl oxygen.
  • (E)-2-phenylethene moiety: Provides stereochemical specificity, affecting molecular packing and biological activity.

Its crystal structure, resolved via SHELX programs , reveals a planar sulfonamide group and intermolecular hydrogen bonds involving the pyrrolidinone carbonyl and methoxy oxygen.

Properties

IUPAC Name

(E)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-25-18-10-9-16(14-17(18)21-12-5-8-19(21)22)20-26(23,24)13-11-15-6-3-2-4-7-15/h2-4,6-7,9-11,13-14,20H,5,8,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFGJFHSWHAAEB-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of sulfonamides, which are well-known for their antimicrobial properties. Its unique structural features, including a methoxy group and a pyrrolidinone moiety, suggest various pharmacological applications.

  • Molecular Formula : C19H20N2O4S
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1251711-33-7
PropertyValue
Molecular FormulaC19H20N2O4S
Molecular Weight372.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The presence of the pyrrolidinone ring enhances its ability to mimic natural substrates, potentially allowing it to inhibit enzyme activity or modulate receptor functions.

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. Research indicates that derivatives like this compound exhibit significant activity against various bacterial strains. The compound's sulfonamide group is believed to interfere with bacterial folate synthesis, a crucial pathway for bacterial growth.

Case Studies

  • In vitro Studies : Laboratory studies have demonstrated that the compound exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential.
  • Fungal Activity : Preliminary research suggests that this compound may also possess antifungal properties, although further studies are required to fully elucidate this aspect.

Other Biological Activities

Beyond its antimicrobial properties, this compound is being investigated for other therapeutic applications:

Anti-inflammatory Properties
Research indicates that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Potential in Cancer Therapy
There is emerging interest in the application of sulfonamide derivatives in cancer treatment due to their ability to interfere with cellular proliferation pathways. Studies are ongoing to explore the efficacy of this compound in various cancer cell lines.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) H-Bond Donors/Acceptors Key Structural Differences
Target Compound 413.45 198–202 0.15 (DMSO) 2/5 Reference structure
Analog 1 : N-(4-Nitro-3-(2-oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide 442.44 215–218 0.08 (DMSO) 2/6 Nitro group (electron-withdrawing) replaces methoxy
Analog 2 : (E)-N-(4-Methoxyphenyl)-2-phenylethenesulfonamide 329.38 165–168 0.45 (DMSO) 2/4 Lacks pyrrolidinone ring
Analog 3 : (E)-N-(3-(2-Oxopyrrolidin-1-yl)phenyl)-2-phenylethenesulfonamide 383.43 185–189 0.12 (DMSO) 2/5 Methoxy group absent

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in the target compound improves solubility compared to Analog 1’s nitro group, which reduces solubility due to increased hydrophobicity.
  • Role of Pyrrolidinone: The lactam ring in the target compound and Analog 3 enhances hydrogen bonding (2.7–3.0 Å interactions) compared to Analog 2, which lacks this group .
  • Melting Points : Higher melting points in Analog 1 correlate with stronger intermolecular forces from nitro groups, while Analog 2’s lower melting point reflects reduced crystal packing efficiency.

Hydrogen Bonding and Crystallographic Analysis

Using graph set analysis , the target compound exhibits D (chain) and R₂²(8) (ring) motifs involving sulfonamide N–H···O and pyrrolidinone C=O···H–N interactions. Analog 1 shows similar motifs but with additional nitro O···H–C bonds, while Analog 2 lacks the lactam-mediated R₂²(8) motif, reducing thermal stability.

Methodological Considerations

  • Crystallography : SHELX programs enabled precise determination of hydrogen bonding networks and molecular conformation .
  • Graph Set Analysis : Etter’s formalism provided a systematic framework for comparing intermolecular interactions across analogs.

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